Pentyl 2-methyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate
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Overview
Description
Pentyl 2-methyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its complex structure, which includes a benzofuran core, a thiophene sulfonamide group, and a pentyl ester moiety. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-methyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride under acidic conditions.
Introduction of the Thiophene Sulfonamide Group: The thiophene sulfonamide group is introduced via a sulfonation reaction. Thiophene is treated with chlorosulfonic acid to form thiophene-2-sulfonyl chloride, which is then reacted with an amine to form the sulfonamide.
Esterification: The final step involves the esterification of the carboxylic acid group on the benzofuran core with pentanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a thiol or sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine or nitric acid for halogenation or nitration reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Pentyl 2-methyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group may play a crucial role in binding to these targets, while the benzofuran core provides structural stability and facilitates interactions with hydrophobic regions of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pentyl 2-methyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate: Unique due to its specific combination of functional groups.
2-Methyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylic acid: Lacks the pentyl ester group, which may affect its solubility and biological activity.
Pentyl 2-methylbenzofuran-3-carboxylate: Lacks the thiophene sulfonamide group, which is crucial for its potential biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of a benzofuran core with a thiophene sulfonamide group and a pentyl ester moiety. This specific structure imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
pentyl 2-methyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S2/c1-3-4-5-10-24-19(21)18-13(2)25-16-9-8-14(12-15(16)18)20-27(22,23)17-7-6-11-26-17/h6-9,11-12,20H,3-5,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSADHQCMAUMHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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